molecular formula C26H30N6O7S2 B193859 tert-Butyl ceftazidime CAS No. 102772-66-7

tert-Butyl ceftazidime

Cat. No. B193859
CAS RN: 102772-66-7
M. Wt: 602.7 g/mol
InChI Key: KRTGQDGIPNXUGP-ZLQBWVSZSA-N
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Description

Tert-Butyl Ceftazidime is a derivative of Ceftazidime . Ceftazidime is a broad-spectrum, third-generation cephalosporin beta-lactam antibiotic used to treat or prevent a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia .


Synthesis Analysis

The synthesis of Ceftazidime involves a coupling reaction between the diazotized drug and 4-tert-butylphenol . The reaction is efficient in incorporating the drug without changes in the fundamental structure of chitosan .


Molecular Structure Analysis

The molecular formula of Tert-Butyl Ceftazidime is C26H30N6O7S2 . The molecular structure of Ceftazidime has been analyzed through biochemical and structural analysis . The substituted Y346 residue is a major driver of the functional evolution as it rejects primary avibactam binding due to the steric hindrance and augments oxyimino-cephalosporin hydrolysis through a drastic structural change .


Chemical Reactions Analysis

The chemical reactions of Ceftazidime involve the transesterification of β-keto esters . The reaction is efficient and selective for β-keto esters, most likely proceeding via an enol intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ceftazidime have been analyzed through FTIR, XRD, and TG/DTG curves . The developed carrier was responsible for increasing the thermal and hydrolytic stability of the drug .

Scientific Research Applications

Antibacterial Activity

tert-Butyl ceftazidime: is a derivative of Ceftazidime , a third-generation cephalosporin antibiotic. It retains the antibacterial activity of its parent compound, which is effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa . This makes it valuable for research into new antibacterial agents and formulations that can combat resistant strains of bacteria.

Pharmacokinetics Studies

The modification of Ceftazidime to its t-Butyl ester form can alter its pharmacokinetic properties. Studies on tert-Butyl ceftazidime can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of cephalosporins. This is crucial for developing new drugs with improved efficacy and reduced toxicity .

Drug Stability and Impurity Analysis

tert-Butyl ceftazidime: serves as a model compound for studying the stability of cephalosporin antibiotics. Research on its stability can lead to better understanding of how to preserve the efficacy of antibiotics over time. Additionally, impurity analysis of this compound can help in identifying potential toxic impurities that may arise during drug formulation .

Development of Analytical Methods

New analytical methods, such as spectrophotometric techniques, can be developed using tert-Butyl ceftazidime as a standard. These methods aim to accurately quantify the concentration of Ceftazidime in pharmaceutical formulations, ensuring quality control and patient safety .

Combination Drug Therapy Research

Research into combination drug therapies often includes tert-Butyl ceftazidime . For instance, studies have combined it with other antibiotics like avibactam to enhance its effectiveness against multi-drug resistant organisms. This is particularly important in the fight against antibiotic resistance .

Toxicity and Safety Profiling

tert-Butyl ceftazidime: is used in toxicity studies to predict the safety profile of new cephalosporin drugs. In silico methods, such as quantitative structure-activity relationship (QSAR) models, are employed to forecast the toxicological effects of drug candidates, which is a critical step in drug development .

Mechanism of Action

Target of Action

Tert-Butyl Ceftazidime, also known as Ceftazidime t-Butyl Ester, primarily targets the “penicillin-binding proteins” (PBPs) in bacteria . These proteins are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms a major component of the bacterial cell wall .

Mode of Action

Tert-Butyl Ceftazidime is a β-lactam antibiotic, similar to other cephalosporins . It inhibits the essential PBPs, leading to impaired cell wall homeostasis . This results in the loss of cell integrity and ultimately bacterial cell death . It exhibits broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa .

Biochemical Pathways

The primary biochemical pathway affected by Tert-Butyl Ceftazidime is the synthesis of the bacterial cell wall. By inhibiting PBPs, it disrupts the synthesis and remodeling of peptidoglycan . This disruption extends to peptidoglycan and lipopolysaccharide biosynthetic pathways, including lipid A and O-antigen assembly .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of Tert-Butyl Ceftazidime are similar to those of Ceftazidime . It has strong lipophilicity, good intestinal absorption, and poor excretion in the body . It can be administered by intramuscular or intravenous injection, achieving high blood concentration, low protein binding rate (10–17%), and renal excretion (80–90%) . It also has wide distribution in vivo and can penetrate the blood-brain barrier .

Result of Action

The primary result of Tert-Butyl Ceftazidime’s action is the death of bacterial cells due to the loss of cell wall integrity . In addition, it has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle .

Action Environment

The action, efficacy, and stability of Tert-Butyl Ceftazidime can be influenced by various environmental factors. For instance, the biological properties of its impurities can affect its stability . Furthermore, the presence of β-lactamase-producing bacteria can impact its efficacy, as these bacteria can inactivate β-lactam antibiotics. Tert-butyl ceftazidime is resistant to some β-lactamases, enhancing its effectiveness against certain resistant bacteria .

Safety and Hazards

Ceftazidime is highly flammable and harmful if inhaled . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

Ceftazidime–avibactam is a newer combination of β-lactam/β-lactamase inhibitor, with activity against carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Pseudomonas aeruginosa (CRPA) . The development of resistance in CRE and MDR-PA against CAZ–AVI is alarming, and more investigations and studies are needed to prevent, diagnose, and treat infections due to CAZ–AVI-resistant pathogens .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O7S2/c1-25(2,3)38-23(37)26(4,5)39-30-16(15-13-41-24(27)28-15)19(33)29-17-20(34)32-18(22(35)36)14(12-40-21(17)32)11-31-9-7-6-8-10-31/h6-10,13,17,21H,11-12H2,1-5H3,(H3-,27,28,29,33,35,36)/b30-16-/t17-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTGQDGIPNXUGP-ZLQBWVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145501
Record name tert-Butyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ceftazidime

CAS RN

102772-66-7
Record name Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102772-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ceftazidime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102772667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl ceftazidime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceftazidime tert-butyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31XYW5AKQK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of Ceftazidime t-Butyl Ester as discussed in the provided research papers?

A1: The research primarily focuses on Ceftazidime t-Butyl Ester as an intermediate product in the synthesis of Ceftazidime, a cephalosporin antibiotic. [, ] One study focuses on developing a new stable crystalline form (β-form) of Ceftazidime t-Butyl Ester that is easily separable and potentially beneficial for producing non-oral antibiotic drugs. []

Q2: What analytical method is highlighted in the research for analyzing Ceftazidime t-Butyl Ester?

A2: The research emphasizes the use of High-Performance Liquid Chromatography (HPLC) for determining the content of Ceftazidime t-Butyl Ester in Ceftazidime and its preparation. [] This method is deemed specific, rapid, and accurate for this purpose.

  1. [1] Liu, H., et al. (2006). Content Determination of Ceftazidime t-Butyl Ester in Ceftazidime and Its Preparation by HPLC. Zhongguo Yiyao Gongye Zazhi, 37(12), 892–893.
  2. [2] Yoshida, T., et al. (1996). New stable crystalline form of cephalosporin intermediate product. Patent No. JP 08198889 A.

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